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molecular formula C14H10OS B8604206 Methylthioxanthone

Methylthioxanthone

Cat. No. B8604206
M. Wt: 226.30 g/mol
InChI Key: QZKVUSSYPPWURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853290B2

Procedure details

Dithiosalicylic acid [product of Wako Pure Chemical Industries, Ltd.] (10 parts) was dissolved in sulfuric acid (139 parts), and the solution was stirred at room temperature (about 25° C.) for one hour and then cooled in an ice bath. Toluene (25 parts) was added dropwise in small portions to the cooled solution, while the temperature of the cooled solution was controlled to 20° C. or lower. Thereafter, the temperature was recovered to room temperature (about 25° C.), and the solution was further stirred for two hours. The resulting reaction mixture was added in small portions to water (815 parts), and precipitated yellow solids were filtered. The yellow solids were dissolved in dichloromethane (260 parts). To the resulting solution, water (150 parts) was added, and then 24% KOH aqueous solution (6.7 parts) was added to alkalinize the aqueous phase. After stirring the resulting mixture for one hour, the aqueous phase was removed by a separation operation, and the organic phase was washed with water (130 parts) three times. Then, the organic phase was dried over anhydrous sodium sulfate, and the organic solvent was evaporated under reduced pressure. As a result, 8.7 parts of an intermediate (C122-2-1) was obtained (as yellow solids). The intermediate (C122-2-1) was a mixture of 2-methylthioxanthone and 3-methylthioxanthone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
solvent
Reaction Step One
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Reaction Step Two
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Type
reactant
Reaction Step Three
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reactant
Reaction Step Three
Name
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Type
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](S)(=S)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O.C1(C)C=CC=CC=1.CC1C=CC2[S:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:22](=[O:33])C=2C=1.CC1C=CC2C(=O)C3C(SC=2C=1)=CC=CC=3>S(=O)(=O)(O)O.O>[CH3:1][C:2]1[C:3]2[C:22](=[O:33])[C:23]3[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=3)[S:29][C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=S)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Name
Quantity
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Type
reactant
Smiles
CC=1C=CC=2C(C3=CC=CC=C3SC2C1)=O
Step Four
Name
Quantity
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Type
solvent
Smiles
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Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature (about 25° C.) for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was controlled to 20° C.
CUSTOM
Type
CUSTOM
Details
Thereafter, the temperature was recovered to room temperature (about 25° C.)
STIRRING
Type
STIRRING
Details
the solution was further stirred for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
precipitated yellow solids
FILTRATION
Type
FILTRATION
Details
were filtered
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solids were dissolved in dichloromethane (260 parts)
ADDITION
Type
ADDITION
Details
To the resulting solution, water (150 parts) was added
ADDITION
Type
ADDITION
Details
24% KOH aqueous solution (6.7 parts) was added
STIRRING
Type
STIRRING
Details
After stirring the resulting mixture for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed by a separation operation
WASH
Type
WASH
Details
the organic phase was washed with water (130 parts) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
As a result, 8.7 parts of an intermediate (C122-2-1) was obtained (as yellow solids)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC=CC=2SC3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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